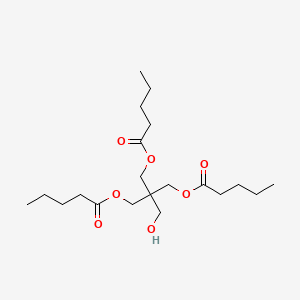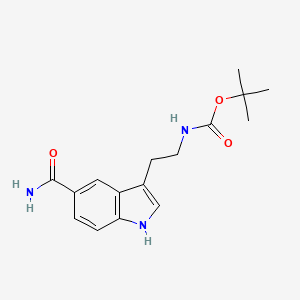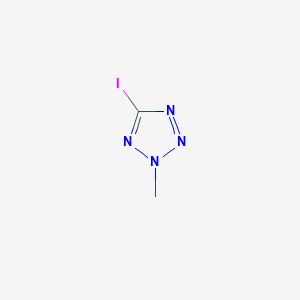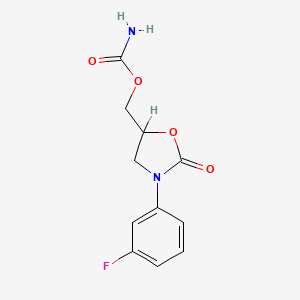
3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluorine atom in its structure enhances its stability and reactivity, making it a valuable compound in pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate typically involves the reaction of m-fluorophenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form a more saturated compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated oxazolidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its fluorine content.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- 3-(m-Bromophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- 3-(m-Methylphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
Uniqueness
The presence of the fluorine atom in 3-(m-Fluorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate distinguishes it from its analogs. Fluorine’s high electronegativity and small size contribute to the compound’s enhanced stability, reactivity, and biological activity. This makes it a more attractive candidate for various applications compared to its non-fluorinated counterparts.
Propiedades
Número CAS |
29218-33-5 |
|---|---|
Fórmula molecular |
C11H11FN2O4 |
Peso molecular |
254.21 g/mol |
Nombre IUPAC |
[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C11H11FN2O4/c12-7-2-1-3-8(4-7)14-5-9(18-11(14)16)6-17-10(13)15/h1-4,9H,5-6H2,(H2,13,15) |
Clave InChI |
LAQDWJMEDQIZGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC(=CC=C2)F)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
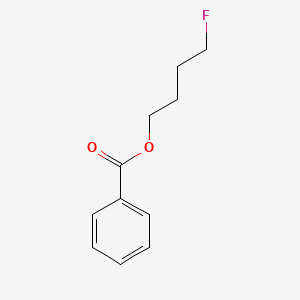
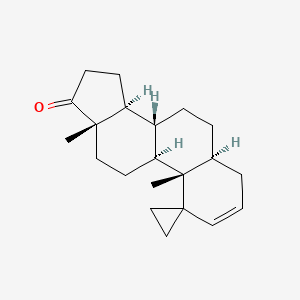
![methyl 2-[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B13420134.png)
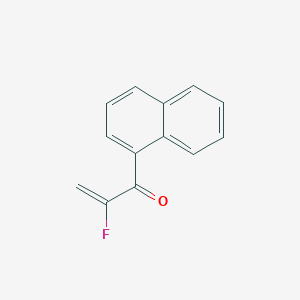
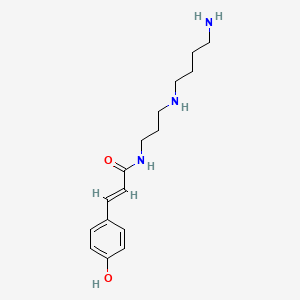
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
